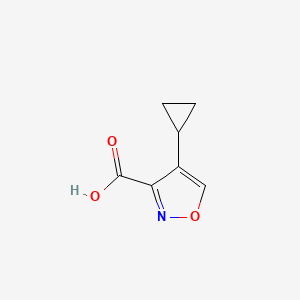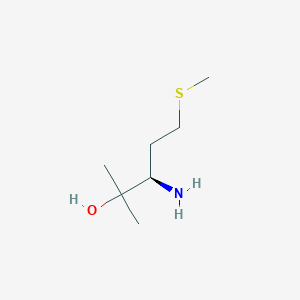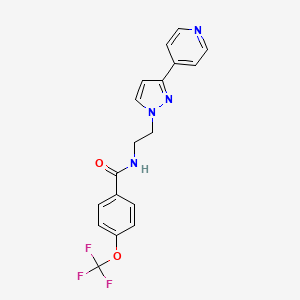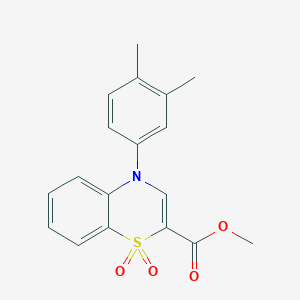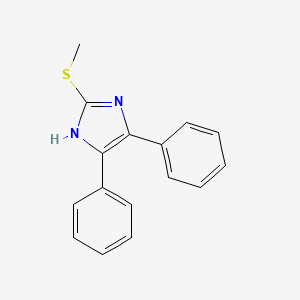![molecular formula C16H17F3N4OS B2808066 4-[2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-6-carbonyl]thiomorpholine-3-carbonitrile CAS No. 1797056-75-7](/img/structure/B2808066.png)
4-[2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-6-carbonyl]thiomorpholine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-6-carbonyl]thiomorpholine-3-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is known for its biological activity, and a thiomorpholine ring, which can enhance its chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-6-carbonyl]thiomorpholine-3-carbonitrile typically involves multiple steps:
Formation of the Quinazoline Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a catalyst.
Attachment of the Thiomorpholine Ring: This step may involve nucleophilic substitution reactions where the thiomorpholine ring is introduced to the quinazoline core.
Final Coupling and Purification: The final product is obtained through coupling reactions followed by purification techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing automated purification systems to ensure product consistency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiomorpholine ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the quinazoline core using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl group, using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually carried out in anhydrous conditions.
Substitution: Amines, alcohols; reactions often require catalysts like acids or bases.
Major Products
Oxidation: Oxidized derivatives of the thiomorpholine ring.
Reduction: Reduced forms of the quinazoline core.
Substitution: Substituted derivatives at the carbonyl group.
Aplicaciones Científicas De Investigación
4-[2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-6-carbonyl]thiomorpholine-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique chemical properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the thiomorpholine ring can modulate its solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
4-[2-Methyl-4-(trifluoromethyl)-quinazoline-6-carbonyl]thiomorpholine-3-carbonitrile: Lacks the tetrahydro modification, which may affect its biological activity.
4-[2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-6-carbonyl]piperidine-3-carbonitrile: Similar structure but with a piperidine ring instead of thiomorpholine, which can alter its chemical properties.
Uniqueness
The unique combination of the quinazoline core, trifluoromethyl group, and thiomorpholine ring in 4-[2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-6-carbonyl]thiomorpholine-3-carbonitrile provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
4-[2-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-6-carbonyl]thiomorpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4OS/c1-9-21-13-3-2-10(6-12(13)14(22-9)16(17,18)19)15(24)23-4-5-25-8-11(23)7-20/h10-11H,2-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLKMEKEYJBXDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CC(CC2)C(=O)N3CCSCC3C#N)C(=N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-cyano-1-methylethyl)-2-[(4-hydroxyphenyl)sulfanyl]-N-methylacetamide](/img/structure/B2807984.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B2807986.png)
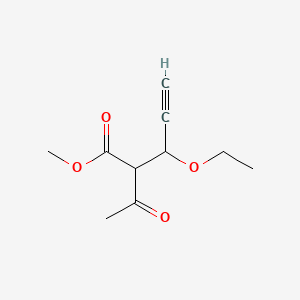
![7-cyclopentyl-1,3-dimethyl-5-{[(3-methylphenyl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2807990.png)
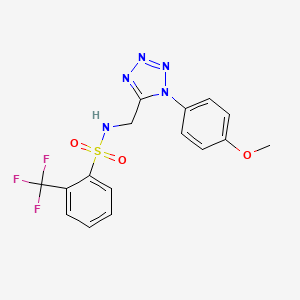
![4-chloro-2-{(E)-[(2-fluorobenzyl)imino]methyl}phenol](/img/structure/B2807992.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2807994.png)
![1-(2,6-difluorophenyl)-3-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B2807995.png)
![3-[(2E)-but-2-en-1-yl]-9-(2-methoxy-5-methylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2807996.png)
